molecular formula C10H18N2O3 B3050693 Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate CAS No. 279236-51-0

Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate

Cat. No. B3050693
CAS RN: 279236-51-0
M. Wt: 214.26 g/mol
InChI Key: XCWCWYPDHUQBMP-UHFFFAOYSA-N
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Description

Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate, or 2-Piperidin-4-ylacetylcarbamate, is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a white, crystalline solid that is soluble in most organic solvents. It is also known as ethyl 2-piperidinylacetylcarbamate, ethyl 2-piperidinyl-4-carbamate, ethyl 2-piperidinylacetate, ethyl 2-piperidin-4-ylacetate, and ethyl 2-piperidinyl-4-carbamate. The chemical formula for ethyl 2-piperidin-4-ylacetate is C8H15NO3.

Scientific Research Applications

Potential Anticancer Applications

Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate and related compounds have been studied for their potential anticancer properties. For instance, research on pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which involve ethyl carbamates similar to Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate, has shown effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Synthetic Chemistry Applications

Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate has been used in various synthetic chemistry applications. For example, it was involved in the synthesis of N-phenylpyrrolidin-2-yl heterocycles via base-induced intramolecular aza-Michael reactions (Ramos, Nagem, & Taylor, 2011). Additionally, its derivatives have been synthesized and studied for DNA binding interactions, potentially indicating a role in the development of antitumor agents (Iqbal et al., 2019).

Drug Synthesis and Modification

This compound has also been used in the synthesis and modification of drugs. For instance, it played a role in the development of alternative syntheses of the antitumor drug temozolomide, avoiding the use of hazardous reagents (Wang, Stevens, & Thomson, 1994).

Studies on Memory Enhancement

There is research indicating that certain derivatives of Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate may have effects on memory enhancement in mice (Li Ming-zhu, 2010).

properties

IUPAC Name

ethyl 2-(1-carbamoylpiperidin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-2-15-9(13)7-8-3-5-12(6-4-8)10(11)14/h8H,2-7H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWCWYPDHUQBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(CC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595825
Record name Ethyl (1-carbamoylpiperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate

CAS RN

279236-51-0
Record name Ethyl (1-carbamoylpiperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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